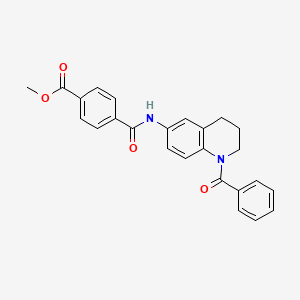

Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate is a compound that likely shares structural similarities with tetrahydroquinoline derivatives. These derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The compound is not directly described in the provided papers, but its synthesis and properties can be inferred from related compounds.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives can be achieved through several methods. For instance, the synthesis of 1-substituted tetrahydroisoquinolines, which are structurally related to the compound of interest, can be performed by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, as described in the synthesis of the alkaloid (+)-corlumine . Another method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate to synthesize methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . Additionally, oxidative cross-dehydrogenative coupling (CDC) has been used to synthesize C1-benzyl and benzoyl isoquinolines from isoquinolines and methyl arenes .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, with the potential for various substituents affecting the overall conformation and stability. For example, the crystal structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis, highlighting the importance of structural elucidation in understanding these compounds .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents present. The presence of a benzoyl group, as in the compound of interest, could influence the reactivity towards nucleophilic or electrophilic agents. The oxidative cross-dehydrogenative coupling method mentioned earlier is an example of a chemical reaction that can be used to introduce benzyl and benzoyl groups into the isoquinoline framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of strong intramolecular hydrogen bonds can affect the boiling point, solubility, and stability of the compound . The crystal structure can also provide insights into the intermolecular interactions that may influence the compound's melting point and solubility .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Tetrahydroisoquinoline Derivatives Synthesis : Research by Huber and Seebach (1987) outlines the synthesis of tetrahydroisoquinolines, including derivatives related to "Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate", by diastereoselective alkylation. This method provides a route for the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines, important for various pharmaceutical applications (Huber & Seebach, 1987).

Quinoline Derivatives as Anticancer Agents : A study presented at the AACR 101st Annual Meeting 2010 by Redda et al. discusses the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This research emphasizes the role of tetrahydroisoquinoline derivatives in developing potential pharmaceutical agents due to their cytotoxic properties against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Cyclopropanation and Molecular Transformation : Szakonyi et al. (2002) explored the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to the formation of novel cyclopropane derivatives. This showcases the compound's utility in generating new molecular structures with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Chemical Sensing Applications : Cheng et al. (2008) demonstrated the synthesis of 8-hydroxyquinoline benzoates for selective sensing of Hg2+, showcasing the compound's potential in developing chemosensors. This application is crucial for environmental monitoring and the detection of hazardous materials (Cheng, Zhang, Yang, Li, Yi, & Huang, 2008).

Organocatalysis in Multicomponent Reactions : The research by Yarhosseini et al. (2016) highlights the use of tetraethylammonium 2-(carbamoyl)benzoate as a bifunctional organocatalyst for synthesizing Hantzsch 1,4-dihydropyridine and polyhydroquinoline derivatives. This exemplifies the compound's role in facilitating environmentally friendly synthetic pathways (Yarhosseini, Javanshir, Dekamin, & Farhadnia, 2016).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as hydroquinolines, have been valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Mode of Action

Compounds with similar structures, such as hydroquinolines, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds, such as hydroquinolines, are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds, such as hydroquinolines, are known to have various biological activities, indicating that they can cause significant changes at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Direcciones Futuras

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in the development and study of these compounds.

Propiedades

IUPAC Name |

methyl 4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-31-25(30)19-11-9-17(10-12-19)23(28)26-21-13-14-22-20(16-21)8-5-15-27(22)24(29)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGDDUFYUXBTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)